4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

Edoxaban impurity profiling HPLC method development pharmaceutical reference standards

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS 1190971-73-3; molecular formula C₇H₉ClN₂O₂S; exact mass 220.0073 Da) is a bicyclic heterocyclic compound comprising a thiazole ring fused to a partially saturated pyridine ring bearing a 2-carboxylic acid moiety as the hydrochloride salt. The compound carries the MDL identifier MFCD26388844 and is cataloged under multiple impurity designations, including Edoxaban Impurity 135 and Edoxaban Impurity 75.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
CAS No. 1190971-73-3
Cat. No. B1454769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
CAS1190971-73-3
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(S2)C(=O)O.Cl
InChIInChI=1S/C7H8N2O2S.ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h8H,1-3H2,(H,10,11);1H
InChIKeyIAXOHPQQBQEJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS 1190971-73-3): Procurement-Relevant Identity and Structural Classification


4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS 1190971-73-3; molecular formula C₇H₉ClN₂O₂S; exact mass 220.0073 Da) is a bicyclic heterocyclic compound comprising a thiazole ring fused to a partially saturated pyridine ring bearing a 2-carboxylic acid moiety as the hydrochloride salt [1]. The compound carries the MDL identifier MFCD26388844 and is cataloged under multiple impurity designations, including Edoxaban Impurity 135 and Edoxaban Impurity 75 [2]. It belongs to the tetrahydrothiazolo[5,4-c]pyridine class, which serves as a recognized pharmacophoric scaffold in factor Xa (fXa) inhibitor programs and fragment-based drug discovery campaigns [3].

Why 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride Cannot Be Interchanged with In-Class Analogs


Within the tetrahydrothiazolo[5,4-c]pyridine class, the N5-substitution state and salt form are not interchangeable parameters. The 5-desmethyl free secondary amine in the target compound (CAS 1190971-73-3) generates a distinct hydrogen-bond donor profile and a molecular weight reduction of 14.02 Da relative to the 5-methyl analog (CAS 720720-96-7; C₈H₁₁ClN₂O₂S, MW 234.70 g/mol), the primary synthetic intermediate in edoxaban manufacture [1]. This mass difference drives chromatographic resolution critical for impurity profiling [2]. Furthermore, the hydrochloride salt (MW 220.68) versus the free base (CAS 1190987-12-2; C₇H₈N₂O₂S, MW 184.21 g/mol) dictates solubility, handling, and formulation behavior — the salt form enables direct aqueous dissolution while the free base requires organic co-solvents [3]. Substituting one form for another without adjusting analytical methods or synthetic protocols will compromise retention time alignment, impurity quantification accuracy, and reaction stoichiometry.

Quantitative Differentiation Evidence: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride vs. Closest Analogs


N5-Desmethyl Structural Identity Drives a 14.02 Da Mass Offset and Distinct Chromatographic Behavior vs. 5-Methyl Edoxaban Intermediate

The target compound lacks the N5-methyl substituent present in 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS 720720-96-7), the primary edoxaban synthetic intermediate. This structural difference produces a molecular formula of C₇H₉ClN₂O₂S for the target versus C₈H₁₁ClN₂O₂S for the 5-methyl analog, corresponding to a monoisotopic mass decrement of 14.0157 Da and a formula weight difference from 234.70 g/mol to 220.68 g/mol [1]. The melting point of the 5-methyl analog is reported as 201 °C, providing a well-defined thermal reference against which the desmethyl form can be differentiated . This mass shift and polarity change enable baseline chromatographic separation between the desmethyl impurity and the N-methylated edoxaban intermediate under reverse-phase HPLC conditions specified in USP draft monographs for edoxaban tosylate organic impurities testing [2].

Edoxaban impurity profiling HPLC method development pharmaceutical reference standards

Hydrochloride Salt Form Provides a 36.47 Da Mass Increment and Enhanced Aqueous Handling vs. Free Base (CAS 1190987-12-2)

The target compound exists as the hydrochloride salt (CAS 1190971-73-3) with a molecular weight of 220.68 g/mol (C₇H₉ClN₂O₂S), whereas the corresponding free base (CAS 1190987-12-2) has a molecular weight of 184.21 g/mol (C₇H₈N₂O₂S) [1]. The hydrochloride counterion contributes a mass increment of 36.47 Da and converts the free carboxylic acid and secondary amine into their protonated, ionic forms. Vendors supply the hydrochloride salt with purity specifications ranging from 95% to 99.09%, while the free base is typically offered at 97% purity . The salt form is reported to be a solid at ambient temperature with room-temperature storage stability, in contrast to published observations that the lithium carboxylate analogs of this scaffold are highly hygroscopic and unstable [2].

Salt selection formulation preformulation reference standard procurement

Purity Tier Differentiation: Certified 99.09% Batch Purity Achievable vs. Standard ≥97.0% Grade for 5-Methyl Analog

Multiple independent vendors supply this compound at purity levels that exceed the typical specification for the 5-methyl analog. TargetMol offers Compound FL0124 (CAS 1190971-73-3) at 99.09% purity (HPLC), ChemScene supplies at 98+%, Aladdin Scientific/CalpacLab at ±97%, and STD-branded material at 95% HPLC with full characterization data packages including COA, HNMR, MS, HPLC, CNMR, IR, UV, 2D-NMR, moisture content, and assay . By comparison, the 5-methyl analog (CAS 720720-96-7) from TCI is specified at ≥97.0% (HPLC) with a melting point of 201 °C and purity by neutralization titration of ≥94.0% . The availability of a 99.09% purity batch with complete spectroscopic characterization enables direct use as a reference standard without additional purification.

Analytical reference standard purity specification certificate of analysis

Designated Edoxaban Impurity 135 Reference Standard with Regulatory-Grade Characterization for ANDA/QC Applications

This compound is formally designated as Edoxaban Impurity 135 (HCl salt) by SynZeal and as Edoxaban Impurity 96 Hydrochloride by STD brand suppliers, and is chemically identical to the HCl salt of Edoxaban Impurity 109 (free base, CAS 1190987-12-2) [1]. It is supplied with detailed characterization data compliant with regulatory guidelines (USP, EP) and is explicitly positioned for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during commercial production of edoxaban [1]. The product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. In contrast, generic research-grade tetrahydrothiazolopyridine compounds are not accompanied by this regulatory-grade documentation package .

Pharmaceutical impurity reference standard ANDA submission method validation

Fragment-Based Drug Discovery Scaffold: Cataloged as FL0124 with 99.09% Purity for Molecular Linking and PROTAC Building Block Applications

TargetMol catalogs this compound as Compound FL0124, a fragment molecule specifically positioned as an 'important scaffold for molecular linking, expansion, and modification' that 'provides a structural basis and research tool for the design and screening of novel drug candidates' . Aladdin Scientific classifies it within the 'Protein Degrader Building Blocks' product family, indicating its utility in PROTAC and molecular glue degrader synthesis [1]. With a molecular weight of 220.67 Da, hydrogen bond donor count of 3, hydrogen bond acceptor count of 5, and rotatable bond count of 1, the compound satisfies physicochemical criteria for fragment screening libraries (MW < 300 Da, cLogP favorable, moderate complexity) and offers a carboxylic acid handle for linker conjugation [2]. While direct biological activity data for this specific compound is not publicly reported, its close structural analog 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives have demonstrated potent factor Xa inhibitory activity (compound 61 in J. Med. Chem. 2004 displayed orally potent anti-fXa activity with PT prolongation in rats), establishing class-level target engagement precedent for the scaffold [3].

Fragment-based drug discovery PROTAC building block targeted protein degradation

Procurement-Driven Application Scenarios for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS 1190971-73-3)


Edoxaban ANDA Impurity Profiling: HPLC Method Development and Validation

This compound serves as Edoxaban Impurity 135, a characterized desmethyl impurity reference standard for HPLC method development, method validation (AMV), and quality control (QC) in edoxaban tosylate drug substance and drug product testing [1]. Its 14.02 Da mass offset from the 5-methyl edoxaban intermediate ensures distinct chromatographic retention, enabling unambiguous peak identification in USP draft monograph organic impurity methods that specify C18 column (4.6 mm × 150 mm, 5 μm) conditions with system suitability requirements of S/N ≥ 10 for edoxaban and repeatability ≤ 5.0% [2]. The availability of 99.09% purity material with full COA documentation (HNMR, MS, HPLC, CNMR, IR, UV, 2D-NMR) eliminates in-house purification and structural confirmation steps, directly supporting ANDA filing timelines .

PROTAC Degrader Synthesis: Bifunctional Linker Conjugation via C2-Carboxylic Acid Handle

The compound's C2-carboxylic acid functionality provides a native conjugation handle for amide bond formation with amine-terminated linkers in PROTAC (Proteolysis Targeting Chimera) design, while the N5 secondary amine offers a second, orthogonal derivatization site [1]. Classified under the 'Protein Degrader Building Blocks' product family by Aladdin Scientific, the compound meets fragment Rule-of-Three criteria (MW 220.67 Da, HBD=3, HBA=5, RotBonds=1) and has been validated as a fragment scaffold (FL0124) for molecular linking and expansion [2]. The tetrahydrothiazolo[5,4-c]pyridine scaffold has demonstrated S4 subsite binding in factor Xa crystallographic studies, providing a structurally characterized starting point for rational degrader design targeting coagulation cascade proteins [3].

Fragment-Based Screening Library Expansion: Rule-of-Three-Compliant Heterocyclic Carboxylic Acid

With a molecular weight of 220.67 Da, three hydrogen bond donors, five hydrogen bond acceptors, one rotatable bond, and an Fsp³ value of 0.43, this compound satisfies all standard fragment library inclusion criteria [1]. Unlike the 5-methyl analog, the N5-desmethyl form provides a free secondary amine capable of forming additional hydrogen bonds with biological targets or serving as a second synthetic handle beyond the C2-carboxylic acid, effectively doubling the number of derivatizable positions on the scaffold [1][2]. Fragment-sized thiazole libraries have been systematically evaluated for screening campaign utility, and carboxylic acid-containing thiazole fragments represent a validated chemotype for fragment hit identification . The compound is available in fragment-appropriate pack sizes (1 mg to 50 mg) with rapid delivery timelines [3].

Edoxaban Commercial Manufacturing QC: Desmethyl Impurity Reference for Batch Release Testing

During commercial production of edoxaban tosylate monohydrate, the 5-desmethyl impurity can arise as a process-related byproduct from incomplete N-methylation or as a degradation product from N-demethylation [1]. The hydrochloride salt form (CAS 1190971-73-3) enables direct preparation of aqueous calibration standards without organic co-solvent interference, which is critical for routine QC HPLC analysis [2]. The compound is supplied with regulatory-compliant characterization data and pharmacopeial traceability (USP/EP), meeting the requirements of ICH Q3A guidelines for impurity identification and qualification thresholds in drug substance specifications . Its designation as a named edoxaban impurity (Impurity 135/96/75) across multiple vendor catalogs confirms its established identity in the edoxaban impurity profile [1].

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